Alcohol bencílico p-O-t-Boc

Descripción general

Descripción

p-O-t-Boc-benzyl Alcohol: is a specialized chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its solid physical state and solubility in solvents such as acetone, chloroform, and ethyl acetate .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, p-O-t-Boc-benzyl Alcohol is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes .

Biology: In biological research, the compound is used in the synthesis of peptides and proteins. It helps in protecting functional groups during the synthesis of complex biomolecules .

Medicine: In medicinal chemistry, p-O-t-Boc-benzyl Alcohol is used in the development of pharmaceuticals. It aids in the synthesis of drug molecules by protecting reactive groups .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins .

Mecanismo De Acción

Target of Action

It’s worth noting that the compound is a specialty product used in proteomics research .

Mode of Action

It’s known that the compound contains a tert-butyloxycarbonyl (boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that p-O-t-Boc-benzyl Alcohol may interact with its targets through the Boc group, possibly protecting amines during biochemical reactions.

Biochemical Pathways

For instance, primary amines can accommodate two such groups, and products containing one or two Boc-groups resulting from dual protection of amines and amides have various applications .

Pharmacokinetics

It’s known that the compound is solid at room temperature, soluble in acetone, chloroform, and ethyl acetate, and should be stored at 4°c . Its molecular weight is 268.26 .

Result of Action

It’s known that benzyl alcohol, a related compound, inhibits lice from closing their respiratory spiracles, causing the lice to asphyxiate

Action Environment

It’s known that the compound is stable under normal temperatures and pressures . Additionally, it’s soluble in acetone, chloroform, and ethyl acetate, suggesting that its action may be influenced by the presence of these solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of p-O-t-Boc-benzyl Alcohol typically involves the protection of the hydroxyl group of benzyl alcohol using tert-butyloxycarbonyl (Boc) groups. This protection is achieved through the reaction of benzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for p-O-t-Boc-benzyl Alcohol are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: p-O-t-Boc-benzyl Alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding benzyl ether.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like benzyl bromide and benzyl trichloroacetimidate are employed for substitution reactions.

Major Products:

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Benzyl ether.

Substitution: Various benzyl derivatives.

Comparación Con Compuestos Similares

Benzyl Alcohol: A simpler compound without the Boc protection.

tert-Butyl Alcohol: Another alcohol with a tert-butyl group but lacking the benzyl moiety.

Benzyl Bromide: A benzyl derivative used in substitution reactions.

Uniqueness: p-O-t-Boc-benzyl Alcohol is unique due to its dual functionality as both a benzyl and a Boc-protected compound. This dual functionality makes it highly versatile in synthetic chemistry, allowing for selective protection and deprotection of functional groups .

Actividad Biológica

p-O-t-Boc-benzyl alcohol, a derivative of benzyl alcohol, has garnered attention in various fields of research due to its unique biological activities and applications in organic synthesis. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

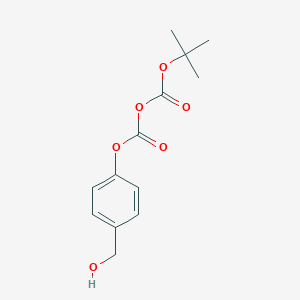

p-O-t-Boc-benzyl alcohol is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the benzyl alcohol moiety. The chemical structure can be represented as follows:

- Chemical Formula : CHO

- CAS Number : 887353-38-0

The presence of the Boc group enhances the stability and reactivity of the compound, making it suitable for various synthetic applications.

1. Antimicrobial Properties

Research indicates that benzyl alcohol derivatives, including p-O-t-Boc-benzyl alcohol, exhibit antimicrobial activity. A study demonstrated that benzyl alcohol can inhibit the growth of various bacterial strains. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

This antimicrobial activity suggests potential applications in pharmaceuticals and food preservation.

2. Antioxidant Activity

The antioxidant properties of p-O-t-Boc-benzyl alcohol have been investigated through various assays, including DPPH radical scavenging tests. These studies indicate that the compound effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 35 |

| 100 | 60 |

| 200 | 85 |

The results highlight its potential use as a natural antioxidant in dietary supplements and cosmetic formulations.

3. Enzymatic Activity

p-O-t-Boc-benzyl alcohol serves as a substrate for various enzymes involved in biosynthetic pathways. For instance, it has been shown to participate in acyltransferase reactions, where it acts as an acyl donor in the synthesis of floral volatiles like benzyl benzoate.

Case Study 1: Synthesis of Benzyl Benzoate

A study characterized an acyltransferase enzyme capable of synthesizing benzyl benzoate from benzyl alcohol and benzoyl-CoA. The enzymatic activity was assessed under varying conditions:

| Condition | BEBT Activity (nkat/mg protein) |

|---|---|

| Optimal pH (7.7) | 17.1 |

| Temperature (30°C) | Stable for 30 min |

This case illustrates the utility of p-O-t-Boc-benzyl alcohol in enzymatic synthesis processes.

Case Study 2: Pharmacokinetics in Veterinary Medicine

In a pharmacokinetic study involving cats, the effects of propofol with and without 2% benzyl alcohol were evaluated. The results indicated minimal alterations in pharmacokinetics, suggesting that p-O-t-Boc-benzyl alcohol does not significantly impact drug metabolism when used as a preservative.

The biological activities of p-O-t-Boc-benzyl alcohol can be attributed to its structural properties:

- Hydrophobic Interactions : The hydrophobic benzene ring facilitates interactions with lipid membranes.

- Hydroxyl Group Reactivity : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its bioavailability and interaction with target sites.

Propiedades

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZUUZFITNQYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408885 | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-38-0 | |

| Record name | C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.